![molecular formula C27H28N2 B14420292 4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) CAS No. 84219-15-8](/img/structure/B14420292.png)
4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) is an organic compound that serves as an intermediate in the manufacture of dyes and other chemical products. It is known for its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of naphthalene derivatives with N,N-dimethylaniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or sublimation .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions include various dyes, intermediates for pharmaceuticals, and other organic compounds used in different industries .
Scientific Research Applications
4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules.
Biology: Researchers use it to study enzyme interactions and other biological processes.
Medicine: It serves as an intermediate in the production of certain pharmaceuticals.
Industry: The compound is used in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) exerts its effects involves interactions with various molecular targets. It can act as an electron donor or acceptor, facilitating redox reactions. The pathways involved include the activation of specific enzymes and the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) include:
- 4,4’-Methylenebis(N,N-dimethylaniline)
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- Michler’s base
Uniqueness
What sets 4,4’-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline) apart is its unique structure, which allows it to participate in a broader range of chemical reactions compared to its analogs. Its applications in dye manufacture and scientific research further highlight its versatility and importance .
Properties
CAS No. |
84219-15-8 |
|---|---|
Molecular Formula |
C27H28N2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-naphthalen-2-ylmethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C27H28N2/c1-28(2)25-15-11-21(12-16-25)27(22-13-17-26(18-14-22)29(3)4)24-10-9-20-7-5-6-8-23(20)19-24/h5-19,27H,1-4H3 |
InChI Key |
SLYJFDHKBRJRLX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


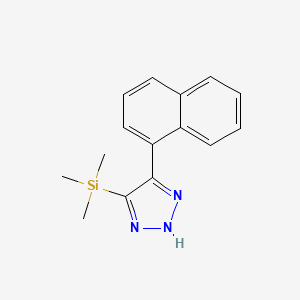
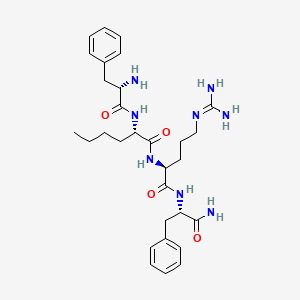
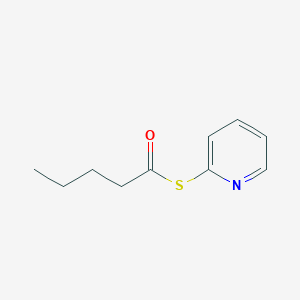
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

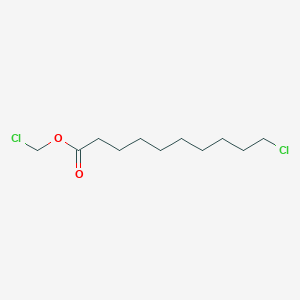
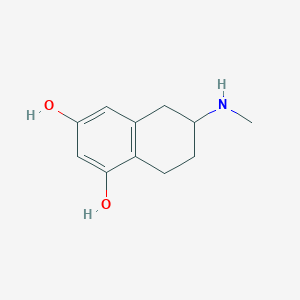
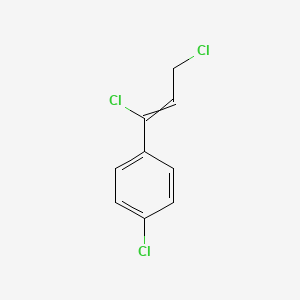
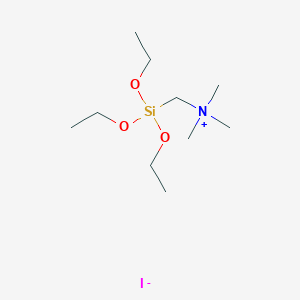
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)
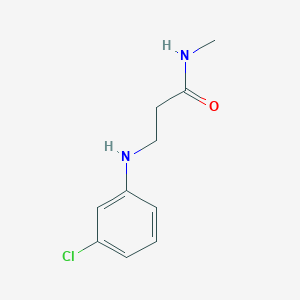
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
